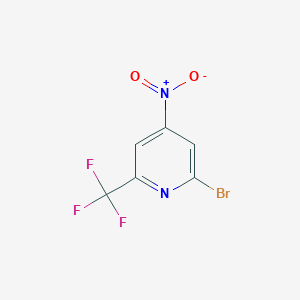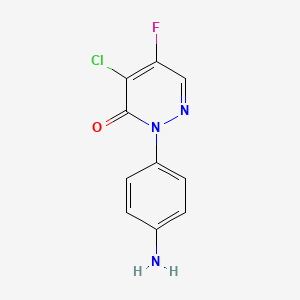
2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with amino, chloro, and fluoro groups, which contribute to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chloro-5-fluoropyridazine with 4-aminophenyl derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions: Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to enhance reaction rates .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce nitro or amine derivatives .
Applications De Recherche Scientifique
2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Mécanisme D'action
The mechanism of action of 2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 2-(4-Aminophenyl)benzothiazole
- 4-(1H-Benzimidazol-2-yl)aniline
- 2-(4-Aminophenyl)ethylamine
Comparison: Compared to these similar compounds, 2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one is unique due to the presence of both chloro and fluoro substituents on the pyridazine ring. This unique combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
89593-79-3 |
|---|---|
Formule moléculaire |
C10H7ClFN3O |
Poids moléculaire |
239.63 g/mol |
Nom IUPAC |
2-(4-aminophenyl)-4-chloro-5-fluoropyridazin-3-one |
InChI |
InChI=1S/C10H7ClFN3O/c11-9-8(12)5-14-15(10(9)16)7-3-1-6(13)2-4-7/h1-5H,13H2 |
Clé InChI |
CXWHGEFKAKJVBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)N2C(=O)C(=C(C=N2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo-](/img/structure/B13098061.png)


![2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B13098090.png)

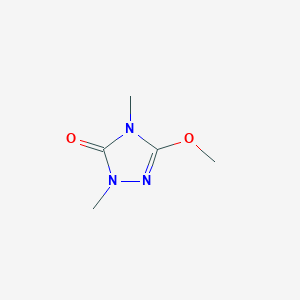
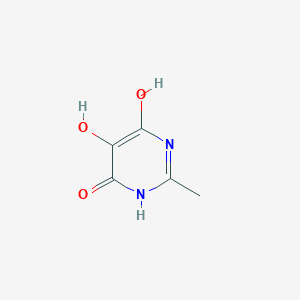

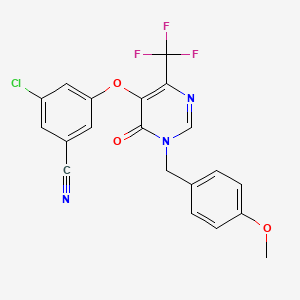


![N-Ethyl-2,3-dihydro-[1,4]thiazino[2,3,4-hi]indole-5-carboxamide](/img/structure/B13098140.png)
![3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole](/img/structure/B13098148.png)
